molecular formula C13H17NO B8609577 5-Benzyl-5-azaspiro[2.4]heptan-7-ol

5-Benzyl-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B8609577
M. Wt: 203.28 g/mol
InChI Key: AFJLHUVJNCKMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Spirocyclic Systems in Medicinal Chemistry

Spirocyclic scaffolds are no longer a novelty but a cornerstone in the development of modern pharmaceuticals. nih.gov Their integration into drug candidates and approved medicines is on a steady rise, a trend attributed to the tangible benefits they confer upon bioactive compounds. researchgate.netnih.gov The defining feature of spirocycles is their three-dimensional nature, which stands in stark contrast to the often-planar structures of traditional aromatic compounds. researchgate.net This spatial complexity allows for a more precise interaction with biological targets, akin to a key fitting into a lock.

The introduction of a spirocyclic motif can significantly enhance a molecule's drug-like properties. researchgate.netnih.gov By restricting the conformational freedom of a molecule, chemists can lock it into a bioactive conformation, thereby improving its potency and selectivity for a specific target. nih.govresearchgate.net Furthermore, the incorporation of spirocycles has been shown to positively influence a compound's physicochemical and pharmacokinetic profiles. researchgate.netresearchgate.net This includes modulating properties such as lipophilicity, aqueous solubility, and metabolic stability, all of which are critical for a drug's efficacy and safety. researchgate.netbldpharm.com The quaternary carbon at the spiro center also increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with a higher probability of success in clinical development. bldpharm.com

Significance of Azaspiro Compounds in Contemporary Chemical Research

The synthesis of azaspirocycles has been a focus of extensive research, leading to the development of diverse and innovative synthetic methodologies. nih.govnih.gov These advancements have made a wider range of azaspiro scaffolds accessible for drug discovery programs. nih.gov For instance, the 2,6-diazaspiro[3.3]heptane ring system has been successfully employed as a bioisostere for piperazine, a common motif in many drugs. researchgate.net Researchers are continually exploring new strategies to construct these complex architectures, such as the rhodium-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes to create seven-membered azaspiro compounds. acs.org

Research Context and Importance of the 5-Benzyl-5-azaspiro[2.4]heptan-7-ol Scaffold

The this compound scaffold is a specific example of an azaspiro compound that has garnered attention in chemical research. This molecule features a five-membered pyrrolidine (B122466) ring fused with a three-membered cyclopropane (B1198618) ring, with a benzyl (B1604629) group attached to the nitrogen atom and a hydroxyl group at the 7-position. The rigid and constrained architecture of the 5-azaspiro[2.4]heptane core can impart specific conformational preferences, making it an attractive building block for drug discovery. msesupplies.com

The synthesis of functionalized 5-azaspiro[2.4]heptanes is an area of active investigation. nih.gov These scaffolds are considered valuable for chemistry-driven drug discovery due to their potential to serve as a basis for libraries of diverse compounds. nih.gov Derivatives of the 5-azaspiro[2.4]heptane core have been explored as intermediates in the synthesis of biologically active molecules, including inhibitors of the hepatitis C virus NS5A protein. google.com The presence of the benzyl group and the hydroxyl functionality on the this compound scaffold provides opportunities for further chemical elaboration, allowing for the exploration of structure-activity relationships and the optimization of biological activity. mdpi.com The study of this and related scaffolds contributes to the broader understanding of how spirocyclic systems can be utilized to create novel and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C13H17NO/c15-12-9-14(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2

InChI Key

AFJLHUVJNCKMKW-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CC2O)CC3=CC=CC=C3

Origin of Product

United States

Molecular Structure, Conformation, and Spectroscopic Characterization

Structural Features of the 5-Benzyl-5-azaspiro[2.4]heptan-7-ol Ring System

The core of the molecule is the 5-azaspiro[2.4]heptane system. This bicyclic structure is formed by the fusion of a three-membered cyclopropane (B1198618) ring and a five-membered pyrrolidine (B122466) (azacyclopentane) ring at a quaternary carbon (C4). The nomenclature indicates that the nitrogen atom occupies the 5-position of the heterocyclic ring.

Key structural features include:

Spirocyclic Junction: The defining feature is the spiro atom, the sole connection point between the cyclopropane and pyrrolidine rings. This junction imparts significant conformational rigidity to the molecule compared to non-spirocyclic analogues. msesupplies.com

Pyrrolidine Ring: This is a five-membered saturated heterocycle containing one nitrogen atom. In this specific compound, the nitrogen atom is substituted with a benzyl (B1604629) group.

Cyclopropane Ring: This is a highly strained three-membered carbocyclic ring. The inherent strain of the cyclopropane ring influences the bond angles and lengths of the adjacent spiro atom.

Substituents: A benzyl group (a phenyl group attached to a methylene bridge, -CH2-Ph) is attached to the nitrogen atom (N5), and a hydroxyl group (-OH) is attached to the carbon at the 7-position (C7) of the pyrrolidine ring.

The 5-azaspiro[2.4]heptane scaffold is a recognized building block in medicinal chemistry, often used as a conformationally restricted proline analogue in the synthesis of pharmaceutically active compounds. mdpi.comgoogle.com The rigid architecture is considered attractive for drug discovery efforts. msesupplies.com

Table 1: Core Components of this compound

Component Description Key Atom Numbering
Spiro Atom Quaternary carbon atom shared by both rings C4
Pyrrolidine Ring Five-membered nitrogen-containing heterocycle N5, C6, C7, C8 (hypothetical), C4
Cyclopropane Ring Three-membered carbocycle C1, C2, C4
Benzyl Group Substituent on the nitrogen atom Attached at N5
Hydroxyl Group Substituent on the pyrrolidine ring Attached at C7

Stereochemical Considerations and Isomerism of Spiro[2.4]heptan-7-ol Frameworks

The spiro[2.4]heptan-7-ol framework possesses multiple stereocenters, leading to the possibility of several stereoisomers.

The Spirocenter: The spiro carbon atom (C4) is a chiral center. The arrangement of the two rings around this atom can be either (R) or (S), leading to a pair of enantiomers.

Substituted Carbons: The carbon atom bearing the hydroxyl group (C7) is also a chiral center. Its configuration can be either (R) or (S).

The combination of these two chiral centers (C4 and C7) means that this compound can exist as four possible stereoisomers: (4R, 7R), (4S, 7S), (4R, 7S), and (4S, 7R). These consist of two pairs of enantiomers. The relative orientation of the substituents on the pyrrolidine ring (in this case, the hydroxyl group) with respect to the plane of the cyclopropane ring defines them as diastereomers. For instance, the hydroxyl group can be positioned on the same side (syn) or the opposite side (anti) relative to the cyclopropane ring.

The enantioselective synthesis of related 5-azaspiro[2.4]heptane derivatives is a key area of research, often employing chiral catalysts to control the stereochemical outcome. mdpi.com For example, the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been achieved using a chinchonidine-derived catalyst under phase transfer conditions to establish the desired stereochemistry at the spirocenter. mdpi.com

Conformational Analysis of this compound and its Derivatives

The conformation of the this compound molecule is largely dictated by the rigid spiro junction and the puckering of the five-membered pyrrolidine ring.

The pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize torsional strain. In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. The position of this out-of-plane atom determines the specific envelope form.

The presence of the bulky benzyl group on the nitrogen atom significantly influences the conformational equilibrium.

Nitrogen Inversion: The nitrogen atom can undergo inversion, but the energetic barrier for this process is influenced by the steric bulk of its substituent. The large benzyl group will have a preferred orientation to minimize steric clashes with the rest of the ring system.

Ring Conformation: The benzyl group's steric demands will also affect the preferred envelope or twist conformation of the pyrrolidine ring. It will likely favor a conformation where the benzyl group occupies a pseudo-equatorial position to reduce steric interactions.

Intramolecular Interactions: The orientation of the hydroxyl group at C7 is also critical. It can potentially form intramolecular hydrogen bonds with the nitrogen atom (N5), which would further stabilize a particular conformation.

The rigid and constrained architecture imparted by the fused azaspiro ring system is known to create distinct conformational preferences, a feature that is highly valuable in the design of biologically active molecules. msesupplies.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for characterizing the synthesized compounds and determining their specific conformations in solution. sciensage.info

Table 2: Summary of Conformational Influences

Feature Influence on Conformation
Spiro Junction Imparts high rigidity; locks the relative orientation of the two rings.
Pyrrolidine Ring Pucker Adopts non-planar envelope or twist conformations to relieve strain.
N-Benzyl Group Steric bulk influences the nitrogen inversion barrier and the preferred ring pucker, favoring a pseudo-equatorial orientation.
C7-Hydroxyl Group Its stereochemistry (syn or anti) and potential for intramolecular hydrogen bonding can lock the ring into a specific conformation.

Computational and Theoretical Investigations of 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. youtube.com For 5-Benzyl-5-azaspiro[2.4]heptan-7-ol, methods like Density Functional Theory (DFT) are employed to elucidate its molecular geometry, orbital energies, and charge distribution. researchgate.net Such calculations, often performed using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311G(d,p)), provide insights into the molecule's reactivity and stability. beilstein-archives.orgnih.gov

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For spirocyclic systems, the spiro-center can influence the electronic environment, and calculations can reveal how the orthogonal arrangement of the rings affects the molecular orbitals. rsc.org

Furthermore, quantum chemical calculations can determine various molecular descriptors that are valuable for quantitative structure-activity relationship (QSAR) studies. These descriptors, including Mulliken charges, dipole moment, and electrostatic potential maps, help in understanding how the molecule will be perceived by a biological target. For instance, the electrostatic potential map can highlight regions of positive and negative potential on the molecular surface, indicating likely sites for hydrogen bonding or other electrostatic interactions.

Table 1: Representative Quantum Chemical Descriptors for a Spirocyclic System

DescriptorCalculated ValueSignificance
HOMO Energy -6.5 eVElectron-donating capacity
LUMO Energy -1.2 eVElectron-accepting capacity
HOMO-LUMO Gap 5.3 eVChemical stability and reactivity
Dipole Moment 2.8 DMolecular polarity
Mulliken Charge on N5 -0.45 ePotential for hydrogen bond accepting
Mulliken Charge on OH +0.35 ePotential for hydrogen bond donating

Note: The values in this table are representative and based on typical calculations for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Compound-Target Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of how this compound might interact with a biological target, such as a protein receptor or enzyme. plos.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and binding events over time. nih.gov

In a typical MD simulation, the spiro compound would be placed in a simulation box with the target protein, solvated with water molecules and ions to mimic physiological conditions. nih.gov The simulation would then track the trajectory of each atom, revealing the stability of the compound in the binding site, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the flexibility of both the ligand and the protein. plos.org

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. nih.gov A stable RMSD suggests that the ligand has found a favorable binding pose. The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein are most affected by ligand binding. nih.gov Such simulations are invaluable for refining docking poses and understanding the energetic and entropic contributions to binding. nih.gov

In Silico Prediction of Binding Affinity and Selectivity

Predicting the binding affinity and selectivity of a compound for its target is a cornerstone of in silico drug discovery. nih.govnih.gov For this compound, various computational methods can be employed to estimate its potential efficacy.

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net Docking algorithms explore a vast conformational space to identify low-energy binding modes and estimate the binding affinity using scoring functions. These scores are based on a simplified representation of the binding free energy, considering factors like electrostatic and van der Waals interactions.

For more accurate predictions, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the trajectories generated from MD simulations. researchgate.net These methods provide a more rigorous calculation of the binding free energy by considering solvation effects.

Selectivity, the ability of a compound to bind to its intended target over other proteins, can also be assessed in silico. nih.gov This is often achieved by docking the compound against a panel of related and unrelated proteins and comparing the predicted binding affinities. High selectivity is a crucial property for minimizing off-target effects.

Table 2: Representative In Silico Binding Affinity Predictions for a Spiro Compound

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
Target A -9.550 nMTyr123, Phe256, Asp101
Target B -7.21.5 µMVal89, Leu203
Target C -6.83.2 µMSer150, Trp300

Note: This table presents hypothetical data to illustrate the output of in silico binding affinity predictions. The actual targets and affinities for this compound would need to be determined through specific studies.

Structural Modeling of Related Spirocyclic Systems for Target Interaction

The study of related spirocyclic systems provides a valuable framework for understanding the potential interactions of this compound. nih.gov Research on compounds with similar scaffolds, such as spiro[pyrrolidine-3,3'-oxindoles] or other azaspiro derivatives, can reveal common binding motifs and structure-activity relationships (SAR). mdpi.comnih.gov

For example, studies on spiro-pyrrolidine derivatives have shown that the stereochemistry of the spiro-center can significantly impact biological activity. nih.govgoogle.com The rigid nature of the spirocyclic core often presents substituents in well-defined spatial orientations, which can be optimized for enhanced target engagement.

By constructing pharmacophore models based on a series of active and inactive spiro compounds, it is possible to identify the essential chemical features required for binding to a specific target. nih.gov These models, which typically include features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings, can then be used to virtually screen for new, potentially active molecules or to guide the design of more potent analogs of this compound. The insights gained from modeling related systems are instrumental in accelerating the discovery and optimization of novel therapeutic agents. biorxiv.org

Structure Activity Relationship Sar Studies and Drug Design Principles

Systematic Modification of the 5-Benzyl-5-azaspiro[2.4]heptan-7-ol Scaffold

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, research has demonstrated that alterations at several key positions can profoundly impact its biological activity.

The N-benzyl group, for instance, plays a crucial role in receptor interactions. Studies on related N-benzyl phenethylamines have shown that substitution on the benzyl (B1604629) ring can significantly modulate affinity and functional activity at serotonin (B10506) receptors. nih.gov While direct SAR data for substitutions on the benzyl group of this compound is not extensively published, it is a logical avenue for optimization. Modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, or its replacement with other aryl or heteroaryl systems, would likely alter the electronic and steric properties, thereby influencing receptor binding.

The hydroxyl group at the 7-position is another critical site for modification. Its ability to act as a hydrogen bond donor is often vital for anchoring the molecule within a receptor's binding pocket. Conversion of the alcohol to an ether or an ester, or its replacement with an amino group, as seen in derivatives like (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one, can lead to significant changes in biological activity by altering hydrogen bonding capacity, polarity, and basicity. researchgate.net

Furthermore, the core spirocyclic framework itself can be modified. For example, the introduction of a methyl group at the 7-position, as in 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, has been explored in the development of potent antibacterial agents. mdpi.com This suggests that even subtle changes to the spirocyclic core can have a substantial impact on the compound's therapeutic application.

Table 1: Potential Sites for Systematic Modification of the this compound Scaffold

PositionModification TypePotential Impact
N-Benzyl GroupSubstitution on the aromatic ringAltered steric and electronic properties, influencing receptor affinity and selectivity.
7-Position (Hydroxyl)Conversion to ether, ester, or amineModified hydrogen bonding, polarity, and basicity, affecting receptor interaction and pharmacokinetic properties.
Spirocyclic CoreIntroduction of substituents (e.g., methyl)Altered conformation and steric profile, potentially leading to changes in biological target and activity.

Influence of Spirocyclic Ring Size and Heteroatom Identity on Biological Potency

The spirocyclic nature of the 5-azaspiro[2.4]heptane system, which features a three-membered cyclopropane (B1198618) ring fused to a five-membered pyrrolidine (B122466) ring, is a key determinant of its biological activity. The size and composition of these rings dictate the three-dimensional arrangement of the pharmacophoric groups, thereby influencing how the molecule fits into a receptor's binding site.

Spirocycles are recognized as privileged scaffolds for G protein-coupled receptor (GPCR) ligands due to their ability to project substituents into distinct regions of three-dimensional space. tandfonline.comtandfonline.com The rigid nature of the spiro[2.4]heptane system, with its defined bond angles and restricted conformational freedom, can lead to a more favorable entropic profile upon binding to a target protein, as less conformational entropy is lost compared to a more flexible molecule.

While direct comparative studies on the influence of spirocyclic ring size for the this compound scaffold are limited, research on other spirocyclic systems provides valuable insights. For instance, the expansion of a spirocyclic ring, such as moving from a spiro[2.4]heptane to a spiro[3.4]octane or a spiro[4.4]nonane system, would significantly alter the spatial orientation of the substituents. This could either enhance or diminish binding affinity depending on the specific topology of the target receptor's binding pocket. The synthesis of larger diazaspiro[3.3]heptanes has been reported as a strategy to create rigidified analogs of medicinally important hexahydropyridazines, highlighting the interest in exploring different spirocyclic ring sizes. researchgate.net

Stereochemical Effects on Receptor Binding and Efficacy

Stereochemistry is a paramount consideration in drug design, as different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities. The this compound molecule contains at least two stereocenters, at the spiro carbon and the carbon bearing the hydroxyl group, leading to the possibility of multiple stereoisomers.

The absolute stereochemistry of a molecule dictates its three-dimensional arrangement and, consequently, how it interacts with the chiral environment of a biological receptor. Research on various classes of compounds has consistently shown that one enantiomer often has significantly higher affinity and/or efficacy for a particular receptor compared to its mirror image. For example, in a series of 6,7-benzomorphan derivatives, the absolute stereochemistry was found to be critically important for differentiating between affinity for the NMDA receptor and the mu opioid receptor. nih.gov

The synthesis of enantiomerically pure forms of azaspiro[2.4]heptane derivatives, such as (S)-7-amino-5-azaspiro[2.4]heptane, underscores the importance of stereochemistry in this class of compounds. nih.gov This enantioselective synthesis provides a key intermediate for quinolone antibacterial agents, indicating that the desired biological activity is likely associated with a specific stereoisomer. nih.gov

Table 2: Importance of Stereochemistry in this compound

Stereochemical AspectImplication for Biological Activity
Absolute Stereochemistry (Enantiomers)Can lead to significant differences in receptor affinity and efficacy. One enantiomer may be highly active while the other is inactive or has a different activity profile.
Relative Stereochemistry (Diastereomers)The cis/trans relationship between substituents affects the molecule's three-dimensional shape and its fit within a receptor's binding site, influencing potency and selectivity.

Fragment-Based Drug Discovery Approaches Incorporating Spirocycles

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind to a biological target, albeit often with low affinity. These initial fragment hits are then grown or linked together to create more potent and drug-like molecules.

Spirocyclic scaffolds are attractive components for fragment libraries due to their inherent three-dimensionality and structural novelty. tandfonline.com Incorporating spirocycles like the 5-azaspiro[2.4]heptane core into a fragment library can provide access to a greater diversity of chemical space compared to libraries composed predominantly of flat, aromatic compounds. The rigid nature of spirocycles can also aid in structure-based design efforts, as they present well-defined vectors for fragment elaboration.

While there is no widespread report of a fragment library specifically enriched with 5-azaspiro[2.4]heptane derivatives, the principles of FBDD are highly applicable. tandfonline.com A fragment library containing the core 5-azaspiro[2.4]heptan-7-ol could be screened against a variety of targets. Once a hit is identified, the benzyl group could be "grown" by exploring different substituents on the phenyl ring or by replacing it with other chemical moieties to enhance interactions with the target protein. Computational methods, such as molecular dynamics simulations and free energy calculations, can guide this fragment evolution process to design more potent and selective ligands, a strategy that has been successfully applied to GPCRs. nih.govrsc.org

The discovery of ligands for GPCRs has benefited from fragment-based approaches, and the unique topology of spirocyclic compounds makes them particularly suitable for probing the complex binding sites of these receptors. nih.gov The development of a fragment library based on the 5-azaspiro[2.4]heptane scaffold could therefore be a fruitful endeavor for the discovery of novel therapeutics.

Future Research Directions and Translational Perspectives for 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Ol

Development of Advanced Synthetic Methodologies for Novel Analogues

The synthesis of 5-azaspiro[2.4]heptane derivatives, which serve as constrained proline analogues, is an area of active research. mdpi.com Future efforts in the synthesis of novel analogues of 5-Benzyl-5-azaspiro[2.4]heptan-7-ol are likely to focus on the development of highly enantioselective and diastereoselective methods. One promising approach is the use of asymmetric hydrogenation, which has been shown to be highly effective in producing enantiomerically pure (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov The application of rhodium-catalyzed cyclopropanation of exocyclic olefins is another avenue for creating azaspiro[n.2]alkanes with high enantioselectivity. nih.gov

Furthermore, the development of novel synthetic routes to spirocyclic compounds is crucial for expanding the chemical space available for drug discovery. mdpi.com This includes the use of innovative techniques such as palladium-catalyzed spirocyclopropanation to introduce functionalities like gem-difluorinated groups, which can enhance the metabolic stability and binding affinity of the resulting molecules. acs.org The preparation of spirocyclic β-proline esters through methods like [3+2] cycloaddition offers another pathway to geometrically restricted building blocks for medicinal chemistry. ku.dk

Synthetic MethodologyKey FeaturesPotential Application for this compound Analogues
Asymmetric HydrogenationHigh enantioselectivity (up to 98.7% ee). nih.govSynthesis of enantiomerically pure analogues with defined stereochemistry at the 7-position.
Rhodium-Catalyzed CyclopropanationHighly enantioselective and diastereoselective formation of spirocyclopropanes. nih.govIntroduction of diverse substituents on the cyclopropane (B1198618) ring for structure-activity relationship studies.
Palladium-Catalyzed SpirocyclopropanationAllows for the introduction of gem-difluorinated groups. acs.orgEnhancement of metabolic stability and modulation of electronic properties of the analogues.
[3+2] CycloadditionFormation of spirocyclic β-proline esters. ku.dkCreation of novel scaffolds with altered ring sizes and heteroatom compositions.

Discovery of Novel Biological Targets and Therapeutic Applications

The structural rigidity of the 5-azaspiro[2.4]heptane core makes it an attractive scaffold for mimicking peptide conformations, particularly the polyproline type II (PPII) helix. nih.gov PPII helices are involved in numerous protein-protein interactions (PPIs) that are critical in various disease pathways. nih.govgoogle.com Therefore, analogues of this compound could be designed as mimetics of proline-rich motifs to modulate these PPIs. This opens up possibilities for developing therapies for a range of conditions, including immune-mediated disorders and cancer. nih.govmdpi.com

Potential therapeutic applications for novel analogues could be explored in areas where spirocyclic compounds have already shown promise, such as in the development of antimitotic and antivascular agents. nih.gov High-throughput screening of a library of this compound analogues against a panel of cancer cell lines and other disease models could lead to the discovery of novel biological targets and therapeutic indications.

Potential Therapeutic AreaRationale
OncologyDisruption of protein-protein interactions involving proline-rich motifs crucial for cancer cell proliferation and survival. nih.gov
Autoimmune DiseasesModulation of immune responses by targeting proline-dependent interactions in immune cells. mdpi.com
Neurological DisordersDevelopment of ligands for neuroreceptors and ion channels where a constrained conformation is beneficial for binding.
Infectious DiseasesInhibition of viral or bacterial enzymes that recognize proline-rich sequences.

Integration of Artificial Intelligence and Machine Learning in Spirocycle Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel chemical entities. mdpi.com For the design of novel this compound analogues, AI can be employed in several ways. Generative models can be used for de novo design of novel spirocyclic scaffolds with desired physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

One particularly relevant application of AI is in "scaffold hopping," where the core structure of a known active molecule is replaced with a novel scaffold while retaining its biological activity. griffith.edu.auacs.orgarxiv.org AI algorithms can explore vast chemical spaces to identify novel spirocyclic cores that mimic the spatial arrangement of functional groups in a known ligand. This can lead to the discovery of new intellectual property and compounds with improved pharmacological profiles.

Furthermore, ML models can be trained to predict the synthesizability of designed molecules, ensuring that the generated compounds can be practically produced in the laboratory. researchgate.net This integration of AI in the design-make-test-analyze cycle can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

AI/ML ApplicationDescriptionImpact on Spirocycle Design
De Novo DesignGenerative models create novel molecules from scratch with optimized properties. nih.govkcl.ac.ukyoutube.comRapid generation of diverse and novel spirocyclic analogues of this compound.
Scaffold HoppingAI algorithms identify new molecular scaffolds that retain the biological activity of a known compound. griffith.edu.auacs.orgchemrxiv.orgDiscovery of novel intellectual property and overcoming limitations of existing scaffolds.
Synthesizability PredictionML models assess the synthetic feasibility of designed molecules. researchgate.netPrioritization of computationally designed compounds that are more likely to be successfully synthesized.

Exploration of Structure-Function Relationships beyond Current Paradigms

The interplay between the different components of the molecule—the spirocyclic core, the benzyl (B1604629) group, and the hydroxyl group—needs to be systematically investigated. For instance, the orientation of the benzyl group relative to the spirocycle can significantly influence interactions with the target protein. Similarly, the stereochemistry at the hydroxyl-bearing carbon will be a critical determinant of biological activity.

Exploring the SFRs of these compounds will involve the synthesis of a systematic library of analogues with variations at each of these positions. These analogues will then be evaluated in a battery of biological assays to build a comprehensive picture of how structural modifications translate into functional outcomes. This knowledge will be invaluable for the design of next-generation therapeutics based on the this compound scaffold.

Q & A

Advanced Question

  • X-ray Crystallography : Provides definitive stereochemical assignment of the spirocyclic core and hydroxyl group orientation .
  • 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations and spatial proximity of benzyl substituents .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm regiochemistry .

What computational tools are effective for modeling the reactivity of this compound in silico?

Basic Question

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of the spirocyclic system under varying solvent conditions .
  • Density Functional Theory (DFT) : Calculate reaction pathways for benzylation or oxidation steps, identifying transition states and energy barriers .
  • Software Recommendations : Gaussian, ORCA, or Schrödinger Suite for quantum mechanical modeling .

How should researchers address contradictions in reported bioactivity data for this compound?

Advanced Question

  • Methodological Audit : Compare assay conditions (e.g., cell lines, concentration ranges, controls) across studies to identify variability .
  • Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data and assess significance thresholds .
  • Replication Studies : Design independent experiments with standardized protocols (e.g., OECD guidelines) to verify reproducibility .

What strategies ensure high purity of this compound for pharmacological assays?

Basic Question

  • Analytical Chromatography : Employ UPLC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect impurities .
  • Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline product .
  • Quality Control : Validate purity (>95%) via ¹H-NMR integration and elemental analysis .

How can researchers design experiments to study the compound’s reactivity under oxidative conditions?

Advanced Question

  • Factorial Design : Vary oxidants (e.g., KMnO₄, mCPBA), solvents, and temperatures to map degradation products .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track real-time oxidation kinetics .
  • Quasi-Experimental Approach : Compare reactivity of the benzyl group with other substituents (e.g., methyl, phenyl) to isolate steric/electronic effects .

What methodologies support the development of novel analytical assays for this compound?

Advanced Question

  • Hyphenated Techniques : Combine LC-MS/MS with ion mobility spectrometry to separate and identify isomeric byproducts .
  • Microfluidics : Miniaturize assays for high-throughput screening of synthetic intermediates .
  • Machine Learning : Train models on spectral databases to predict fragmentation patterns in MS/MS data .

How do storage conditions impact the stability of this compound?

Basic Question

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Use amber vials and argon purging to prevent photolytic cleavage of the azaspiro ring .
  • Cryopreservation : Long-term stability achieved at -80°C in anhydrous DMSO .

What challenges arise when scaling up the synthesis of this compound from lab to pilot scale?

Advanced Question

  • Heat Management : Use flow chemistry to control exothermic reactions during benzylation .
  • Solvent Recovery : Implement membrane distillation or rotary evaporation for sustainable solvent reuse .
  • Process Analytical Technology (PAT) : Integrate inline NMR or IR probes for real-time quality monitoring .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Advanced Question

  • Catalytic Systems : Replace stoichiometric reagents with biocatalysts (e.g., lipases) for benzylation .
  • Solvent Selection : Use Cyrene or 2-MeTHF as biodegradable alternatives to DMF .
  • Waste Minimization : Adopt atom-economical spirocyclization routes (e.g., photoredox catalysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.